molecular formula C30H22 B14729955 1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene CAS No. 5660-38-8

1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene

Cat. No.: B14729955
CAS No.: 5660-38-8
M. Wt: 382.5 g/mol
InChI Key: UUYYXPOAGNAXHN-UHFFFAOYSA-N
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Description

1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene is an organic compound characterized by a complex aromatic structure. This compound features a central benzene ring substituted with three phenyl groups, making it a highly conjugated system. Its unique structure imparts distinct electronic and optical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur with reagents like nitric acid and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Nitric acid, sulfuric acid, controlled temperatures.

Major Products Formed

    Oxidation: Quinones, phenolic derivatives.

    Reduction: Hydrogenated aromatic rings.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene involves its interaction with various molecular targets and pathways. The compound’s extensive conjugation allows it to participate in electron transfer processes, making it an effective material for electronic applications. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene stands out due to its unique structure, which provides a large π-electron system. This extensive conjugation enhances its electronic and optical properties, making it particularly valuable in the development of advanced materials for electronic and photonic applications.

Properties

CAS No.

5660-38-8

Molecular Formula

C30H22

Molecular Weight

382.5 g/mol

IUPAC Name

1-phenyl-2-[3-(4-phenylphenyl)phenyl]benzene

InChI

InChI=1S/C30H22/c1-3-10-23(11-4-1)24-18-20-25(21-19-24)27-14-9-15-28(22-27)30-17-8-7-16-29(30)26-12-5-2-6-13-26/h1-22H

InChI Key

UUYYXPOAGNAXHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)C4=CC=CC=C4C5=CC=CC=C5

Origin of Product

United States

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